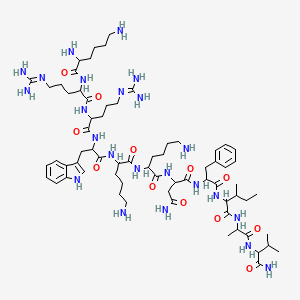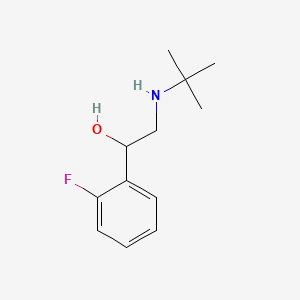
(+)-Losigamone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Losigamone is a chiral compound known for its potential therapeutic applications, particularly in the treatment of epilepsy. It is an enantiomer of losigamone, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its unique pharmacological properties and its ability to modulate neuronal activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Losigamone typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the key intermediate: This involves the reaction of a suitable precursor with reagents such as sodium hydride and alkyl halides under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the core structure of this compound. This step often requires the use of strong acids or bases as catalysts.
Chiral Resolution: The racemic mixture of losigamone is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Losigamone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Research has shown its ability to modulate ion channels and neurotransmitter release, making it a candidate for studying neuronal activity.
Medicine: Its anticonvulsant properties have been explored for the treatment of epilepsy and other neurological disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of (+)-Losigamone involves modulation of neuronal ion channels, particularly sodium and calcium channels. By inhibiting the excessive influx of these ions, it helps stabilize neuronal membranes and prevent abnormal electrical activity associated with seizures. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and contributing to its anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(-)-Losigamone: The enantiomer of (+)-Losigamone with similar but distinct pharmacological properties.
Carbamazepine: Another anticonvulsant with a different mechanism of action.
Phenytoin: A widely used antiepileptic drug that also modulates ion channels.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other anticonvulsants. Its ability to modulate multiple ion channels and enhance GABAergic activity sets it apart from other compounds in its class.
Eigenschaften
Molekularformel |
C12H11ClO4 |
|---|---|
Molekulargewicht |
254.66 g/mol |
IUPAC-Name |
(2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
ICDNYWJQGWNLFP-RYUDHWBXSA-N |
Isomerische SMILES |
COC1=CC(=O)O[C@@H]1[C@H](C2=CC=CC=C2Cl)O |
Kanonische SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


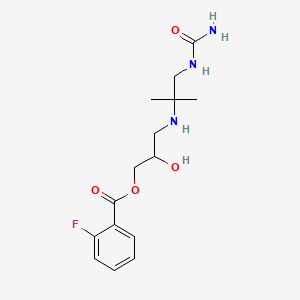
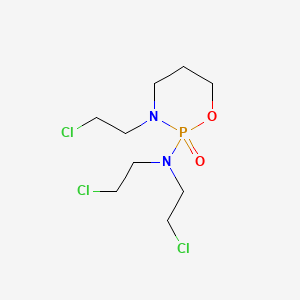
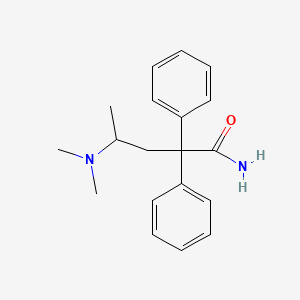
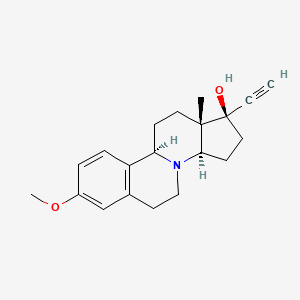
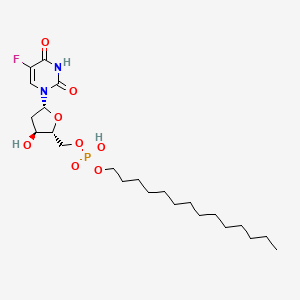
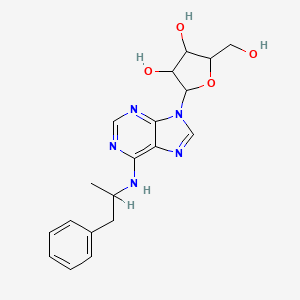
![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
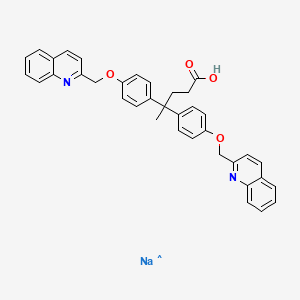
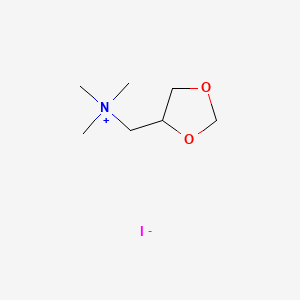
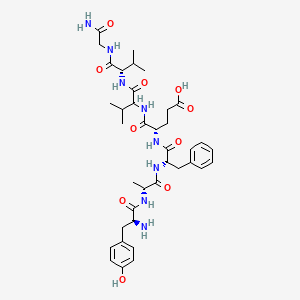
![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)
